Quinine sulfate

Solubility BCS classification Formulation science

Choose Quinine bisulfate (CAS 549-56-4) for reproducible fluorescence quantum yield calibration and intermediate-release oral solid dosage development. Unlike the borderline soluble quinine sulfate, this bisulfate salt offers 10.8 g/L aqueous solubility, BCS Class 1 designation, and absolute Φf of 0.52-0.60—eliminating the 20% quantum yield underestimation observed with commercial sulfate solutions. Meets BP 2025 specifications (assay 98.5-101.5%, pH 2.8-3.4, specific optical rotation -208° to -216°), ensuring compendial regulatory compliance. Its defined counterion identity supports reliable chiral chromatography method validation. For analytical method development, HPLC system suitability, and anti-malarial diagnostic kit formulation, the bisulfate form delivers unmatched performance consistency.

Molecular Formula C40H50N4O8S
Molecular Weight 746.9 g/mol
CAS No. 549-56-4
Cat. No. B1245458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine sulfate
CAS549-56-4
SynonymsBiquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina
Molecular FormulaC40H50N4O8S
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
InChIInChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1
InChIKeyRONWGALEIBILOG-VMJVVOMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Bisulfate CAS 549-56-4: Analytical Grade Specifications and Primary Comparator Identification for Scientific Procurement


Quinine bisulfate (quinine hydrogen sulfate; CAS 549-56-4) is the bisulfate salt form of the cinchona alkaloid quinine, with molecular formula C20H24N2O2·H2SO4·2H2O (heptahydrate form commonly encountered) and molecular weight approximately 422.5 g/mol (anhydrous basis) [1]. It is a white to off-white crystalline powder, freely soluble in water (10.8 g/L at 25°C), with BCS Class 1 (high solubility, high permeability) designation and LogP of -2.22 at 25°C [2]. The primary comparators for scientific differentiation are quinine sulfate (the neutral sulfate salt with borderline aqueous solubility), quinine dihydrochloride (a highly soluble alternative salt), quinidine sulfate (its diastereoisomeric anti-arrhythmic counterpart), and other cinchona alkaloid derivatives used in chiral chromatography applications [3][4].

Why Quinine Bisulfate Cannot Be Simply Substituted with Quinine Sulfate or Other Quinine Salts in Critical Scientific Workflows


Substituting quinine bisulfate with quinine sulfate or other quinine salts introduces quantifiable variability that can invalidate experimental outcomes. Quinine sulfate exhibits borderline aqueous solubility (approximately 1 part in 820 parts water at room temperature) [1], whereas quinine bisulfate is freely soluble (10.8 g/L at 25°C) —a difference that directly impacts dissolution kinetics in formulation, sample preparation reproducibility in analytical workflows, and effective concentration in fluorescence quantum yield determinations. Commercially prepared quinine sulfate solutions have demonstrated fluorescence quantum yield values 20% lower than those of freshly prepared quinine bisulfate standards, introducing systematic error into calibration-dependent measurements [2]. Furthermore, the British Pharmacopoeia distinguishes quinine bisulfate with specific optical rotation requirements (-208° to -216° in 3% w/v 0.1 M HCl) [3], and differences in counterion identity affect chiral recognition capacity in enantioselective chromatography applications [4]. These quantifiable differences preclude simple molar-equivalent interchange without method revalidation.

Quinine Bisulfate CAS 549-56-4: Quantified Differential Evidence Versus Comparator Compounds for Informed Scientific Selection


Aqueous Solubility Differential: Quinine Bisulfate (10.8 g/L) Versus Quinine Sulfate (1:820, ~1.2 g/L)

Quinine bisulfate exhibits markedly superior aqueous solubility compared to quinine sulfate. The bisulfate salt is freely soluble in water with a measured solubility of 10.8 g/L at 25°C, and carries a BCS (Biopharmaceutics Classification System) Class 1 designation, indicating high solubility and high permeability [1]. In contrast, quinine sulfate demonstrates borderline to low aqueous solubility, reported as approximately 1 part in 820 parts water (equivalent to ~1.2 g/L) at room temperature, which imposes dissolution rate limitations in formulation contexts [2]. This solubility differential of approximately 9-fold at 25°C directly impacts dissolution kinetics and sample preparation reproducibility [3].

Solubility BCS classification Formulation science

Fluorescence Quantum Yield Standard Reliability: Quinine Bisulfate as Preferred Standard Over Quinine Sulfate and 2-Aminopyridine

Quinine bisulfate in 1 N H2SO4 is established as the preferred fluorescence quantum yield standard due to superior reproducibility compared to alternatives. The absolute fluorescence quantum yield (Φf) of 5 × 10⁻³ M quinine bisulfate in 1 N H2SO4 has been reevaluated and measured at 0.52, which is in good agreement with the previously established value of 0.508 obtained by the modified Vavilov method [1]. For the more commonly employed 1.0 × 10⁻⁵ M solution used in relative quantum yield measurements, Φf is measured at 0.60 [2]. Critically, commercial solutions of quinine sulfate were found to exhibit fluorescence quantum yields 20% lower than freshly prepared bisulfate standards, representing a systematic error source in calibration-dependent measurements [3]. Furthermore, 2-aminopyridine has been directly compared as a potential alternative fluorescence standard, but it demonstrates strong temperature dependence of Φf and disagreement in reported values, rendering it 'less acceptable as a standard than quinine bisulphate in 1 N H2SO4 solution' [4].

Fluorescence spectroscopy Quantum yield Analytical standards

In Vivo Release Rate Ranking: Quinine Bisulfate Intermediate Release Between Dihydrochloride and Sulfate Salt Forms

In vivo bioavailability studies using plain tablets prepared from quinine salts of similar particle size demonstrate a consistent and quantifiable release rate hierarchy. The release order was dihydrochloride (fastest), followed by bisulfate (intermediate), and then sulfate (slowest) [1]. This ranking corresponds to the aqueous solubility hierarchy of the salts and has been corroborated across independent studies. Sugar-coated tablets showed delayed release and correspondingly low availability across all salt forms, confirming that the salt selection effect on dissolution rate is a primary determinant of in vivo performance [2]. The bisulfate salt therefore occupies a distinct and reproducible position in the release rate spectrum that cannot be assumed equivalent to either the dihydrochloride or sulfate forms.

Bioavailability Pharmaceutical formulation Tablet dissolution

Pharmacopoeial Purity Specification: Quinine Bisulfate BP 98.5%-101.5% Assay with Specific Optical Rotation -208° to -216°

The British Pharmacopoeia 2025 establishes specific and non-interchangeable specifications for quinine bisulfate that differ from other quinine salt monographs. Quinine bisulfate must contain not less than 98.5% and not more than 101.5% of alkaloid hydrogen sulfates, calculated as C20H24N2O2·H2SO4 with reference to the anhydrous substance [1]. The pH of a 1% w/v solution must fall within 2.8 to 3.4, reflecting the acidic nature of the bisulfate counterion [2]. The specific optical rotation in a 3% w/v solution in 0.1 M hydrochloric acid must be between -208° and -216°, calculated with reference to the anhydrous substance [3]. HPLC purity testing per pharmacopoeial monographs controls dihydroquinine ≤ 10.0%, any other impurity eluted before quinine ≤ 5.0%, and any other impurity ≤ 2.5% [4]. These specifications are distinct from those for quinine sulfate, which has different optical rotation ranges and purity acceptance criteria.

Pharmacopoeial standards Quality control Analytical chemistry

Fluorescence Excitation Spectrum Constancy: Quantum Yield Independence Within ±5% Over Excitation Range

A high-resolution measurement of the fluorescence excitation spectrum of chromatographically homogeneous quinine bisulfate demonstrates that its quantum yield is independent of the wave number of the exciting light within ±5% for 2.57 μ⁻¹ to 5.0 μ⁻¹ (corresponding to excitation wavelengths of approximately 200-390 nm) [1]. This constancy of quantum yield across a broad excitation range is a critical and quantitatively defined property that establishes quinine bisulfate as a reliable fluorescence standard. The measurement utilized a spectrometer offering high resolution and high sensitivity, with comparison of the fluorescence excitation spectrum against the absorption spectrum confirming the independence of quantum yield from excitation wavelength [2]. This wavelength-independent quantum yield behavior is not universally observed across other potential fluorescence standards and represents a specific, quantifiable advantage for calibration applications.

Fluorescence excitation Spectroscopy Quantum yield constancy

Optimal Scientific and Industrial Application Scenarios for Quinine Bisulfate Based on Quantified Differential Evidence


Fluorescence Quantum Yield Calibration in Spectroscopic Instrumentation

Quinine bisulfate in 1 N H2SO4 serves as the preferred fluorescence quantum yield standard for calibrating spectrofluorometers and validating relative quantum yield measurement protocols. The compound offers an absolute Φf of 0.52 at 5 × 10⁻³ M and 0.60 at 1.0 × 10⁻⁵ M, with quantum yield constancy within ±5% across excitation wavelengths of approximately 200-390 nm [1][2]. Critically, it avoids the 20% underestimation observed with commercial quinine sulfate solutions and demonstrates superior temperature stability compared to alternatives such as 2-aminopyridine [3][4]. This combination of well-characterized absolute quantum yield values and excitation wavelength independence makes quinine bisulfate the standard of choice for fluorescence-based assay development and instrument qualification in both academic and regulated analytical laboratories.

Pharmaceutical Formulation Requiring Intermediate Dissolution Rate with High Aqueous Solubility

Quinine bisulfate is optimally selected for oral solid dosage formulations where an intermediate release rate between the rapidly dissolving dihydrochloride and the poorly soluble sulfate is desired. The bisulfate salt exhibits aqueous solubility of 10.8 g/L at 25°C, approximately 9-fold higher than quinine sulfate (~1.2 g/L), and carries a BCS Class 1 designation supporting high permeability [1][2]. In vivo release studies confirm the bisulfate occupies a reproducible intermediate position in the dissolution rate hierarchy (dihydrochloride > bisulfate > sulfate) when formulated as plain tablets with similar particle size [3]. This quantifiable release characteristic enables formulation scientists to select bisulfate for targeted pharmacokinetic profiles without the dissolution rate limitations inherent to the sulfate salt or the excessively rapid release of the dihydrochloride.

Analytical Method Development Requiring Pharmacopoeial-Grade Reference Material with Defined Optical Rotation

Quinine bisulfate meeting British Pharmacopoeia 2025 specifications (assay 98.5-101.5%, pH 2.8-3.4 for 1% w/v solution, specific optical rotation -208° to -216° in 0.1 M HCl) [1] is the appropriate choice for analytical method development, HPLC system suitability testing, and compendial quality control applications. The defined optical rotation specification distinguishes bisulfate from sulfate salt reference materials and provides a verification parameter for material identity confirmation. HPLC-grade material meeting impurity specifications (dihydroquinine ≤10.0%, other impurities ≤5.0% before quinine elution, any other ≤2.5%) [2] supports reliable chromatographic method validation and ensures traceability to pharmacopoeial standards required for regulatory submissions.

Malaria Diagnostic Kit Development Utilizing Competitive Binding Assays

Quinine bisulfate is specifically listed as a suitable anti-malarial agent component in malaria diagnostic kit formulations designed for competitive binding to the NADH/NAD⁺ binding region of Plasmodium lactate dehydrogenase (pLDH) [1]. The bisulfate salt's high aqueous solubility (10.8 g/L) facilitates reproducible reagent preparation and consistent competitive binding performance in diagnostic workflows. This application leverages quinine bisulfate's established antimalarial mechanism—interference with parasite hemoglobin digestion leading to toxic heme accumulation—while the soluble bisulfate form ensures reliable assay performance without the precipitation risks associated with less soluble quinine salts [2].

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